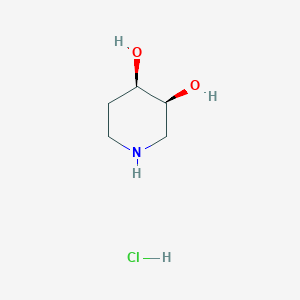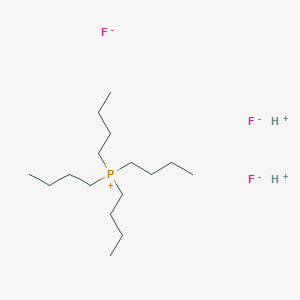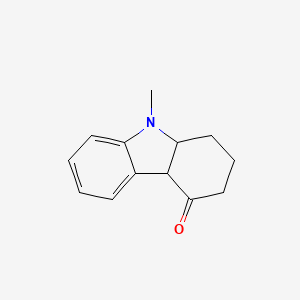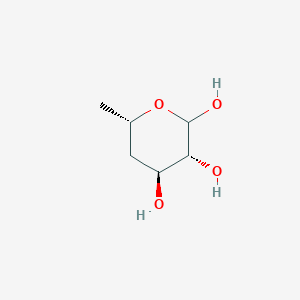
4-Deoxi-L-fucosa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxy-L-fucose is a deoxy sugar, specifically a monosaccharide, that lacks a hydroxyl group at the fourth carbon position. This compound is structurally similar to L-fucose, a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . The unique structural feature of 4-Deoxy-L-fucose is the absence of the hydroxyl group at the fourth carbon, which distinguishes it from other six-carbon sugars.
Aplicaciones Científicas De Investigación
4-Deoxy-L-fucose has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying glycosylation processes and the function of glycans in biological systems.
Industry: It is used in the production of cosmetics, pharmaceuticals, and as a substrate in enzyme studies.
Mecanismo De Acción
Target of Action
4-Deoxy-L-fucose primarily targets fucosyltransferases (FUTs) . FUTs are enzymes that construct fucosylated glycans, which are involved in a wide variety of physiological and pathological processes, including cell adhesion, tissue development, angiogenesis, fertilization, malignancy, and tumor metastasis .
Mode of Action
4-Deoxy-L-fucose acts as a potential inhibitor of FUTs . It interacts with these enzymes, potentially disrupting their normal function. This interaction can lead to alterations in the expression of fucosylated oligosaccharides, which are involved in several biological processes .
Biochemical Pathways
The action of 4-Deoxy-L-fucose affects the biosynthesis of GDP-fucose, a precursor to fucosylated glycans . Two pathways operate in mammalian cells for the synthesis of GDP-fucose: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway . By inhibiting FUTs, 4-Deoxy-L-fucose can disrupt these pathways and affect the formation of fucosylated glycans .
Pharmacokinetics
It’s known that glycosylation, a process that 4-deoxy-l-fucose is involved in, can impact the pharmacokinetics and pharmacodynamics of therapeutic proteins .
Result of Action
The inhibition of FUTs by 4-Deoxy-L-fucose can lead to a decrease in cellular fucosylation . This can have significant effects at the molecular and cellular levels, including alterations in cell adhesion, tissue development, angiogenesis, and other processes . In particular, the aberrant expression of fucosylated glycans, which can be caused by the action of 4-Deoxy-L-fucose, has been linked to various pathologies, including cancer and inflammation .
Action Environment
The action of 4-Deoxy-L-fucose can be influenced by various environmental factors. For instance, the gut environment plays a significant role in the metabolism of L-fucose, a related compound . Gut microorganisms metabolize L-fucose and produce short-chain fatty acids, which are absorbed by epithelial cells and used as energy sources or signaling molecules . It’s plausible that similar interactions could influence the action, efficacy, and stability of 4-Deoxy-L-fucose.
Análisis Bioquímico
Biochemical Properties
4-Deoxy-L-fucose plays a crucial role in several biochemical reactions. It is involved in the biosynthesis of glycans and glycolipids, where it serves as a substrate for fucosyltransferases. These enzymes transfer fucose residues to glycoproteins and glycolipids, influencing their structure and function . The interaction of 4-Deoxy-L-fucose with fucosyltransferases is essential for the formation of fucosylated glycans, which are important for cell-cell communication and immune responses .
Cellular Effects
4-Deoxy-L-fucose affects various cellular processes, including cell signaling, gene expression, and metabolism. It is known to modulate the expression of fucosylated glycans on the cell surface, which can influence cell adhesion and migration . Additionally, 4-Deoxy-L-fucose impacts the Notch signaling pathway, a critical regulator of cell differentiation and development . By altering the fucosylation of Notch receptors, 4-Deoxy-L-fucose can affect the downstream signaling events and cellular responses .
Molecular Mechanism
The molecular mechanism of 4-Deoxy-L-fucose involves its incorporation into glycans and glycolipids through the action of fucosyltransferases. This process requires the activation of 4-Deoxy-L-fucose to GDP-fucose, which is then utilized by the enzymes . The binding of 4-Deoxy-L-fucose to fucosyltransferases facilitates the transfer of fucose residues to target molecules, thereby modifying their structure and function . This modification can lead to changes in cell signaling, enzyme activity, and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Deoxy-L-fucose can vary over time. Studies have shown that the stability and degradation of 4-Deoxy-L-fucose can influence its long-term effects on cellular function . For instance, prolonged exposure to 4-Deoxy-L-fucose can lead to changes in the expression of fucosylated glycans and alterations in cell signaling pathways . Additionally, the degradation of 4-Deoxy-L-fucose can impact its availability and efficacy in biochemical reactions .
Dosage Effects in Animal Models
The effects of 4-Deoxy-L-fucose in animal models are dose-dependent. At low doses, 4-Deoxy-L-fucose can enhance the expression of fucosylated glycans and improve immune responses . At high doses, it may cause toxic effects and disrupt normal cellular functions . Studies have shown that excessive 4-Deoxy-L-fucose can lead to adverse effects such as inflammation and tissue damage . Therefore, it is important to determine the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
4-Deoxy-L-fucose is involved in several metabolic pathways, including the de novo synthesis and salvage pathways . In the de novo pathway, 4-Deoxy-L-fucose is synthesized from GDP-mannose through a series of enzymatic reactions . In the salvage pathway, free 4-Deoxy-L-fucose is converted to GDP-fucose and utilized in glycan biosynthesis . These pathways are essential for maintaining the cellular levels of 4-Deoxy-L-fucose and ensuring its availability for biochemical reactions .
Transport and Distribution
The transport and distribution of 4-Deoxy-L-fucose within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of 4-Deoxy-L-fucose to various cellular compartments, including the Golgi apparatus and endoplasmic reticulum . The distribution of 4-Deoxy-L-fucose can influence its availability for glycan biosynthesis and other biochemical processes .
Subcellular Localization
4-Deoxy-L-fucose is localized to specific subcellular compartments, where it exerts its biochemical effects . It is primarily found in the Golgi apparatus and endoplasmic reticulum, where it is involved in the biosynthesis of fucosylated glycans . The subcellular localization of 4-Deoxy-L-fucose is regulated by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its function in glycan biosynthesis and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deoxy-L-fucose can be achieved through various methods, including chemical and enzymatic approaches. One common method involves the enzymatic conversion of L-fuculose to L-fucose using fucose isomerase, followed by selective deoxygenation at the fourth carbon position . The optimal conditions for this enzymatic reaction are typically around 40°C and pH 10, with manganese ions as cofactors .
Industrial Production Methods: Industrial production of 4-Deoxy-L-fucose can involve extraction from natural sources such as seaweeds, plants, or animal tissues. Alternatively, microbial synthesis using metabolic engineering approaches has been explored. For instance, the de novo pathway in bacteria involves the conversion of mannose to GDP-L-fucose, which can then be chemically modified to produce 4-Deoxy-L-fucose .
Análisis De Reacciones Químicas
Types of Reactions: 4-Deoxy-L-fucose undergoes various chemical reactions, including:
Oxidation: This reaction can convert 4-Deoxy-L-fucose to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce different functional groups at the fourth carbon position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various derivatives of 4-Deoxy-L-fucose, such as alcohols, acids, and halogenated compounds .
Comparación Con Compuestos Similares
L-fucose: A common six-carbon sugar with a hydroxyl group at the fourth carbon.
D-fucose: The D-enantiomer of L-fucose, differing in the spatial arrangement of atoms.
6-Deoxy-L-galactose: Another deoxy sugar with a missing hydroxyl group at the sixth carbon.
Uniqueness of 4-Deoxy-L-fucose: The absence of the hydroxyl group at the fourth carbon in 4-Deoxy-L-fucose imparts unique chemical properties, making it distinct from other similar compounds. This structural difference can affect its reactivity and interactions with biological molecules, providing unique opportunities for research and industrial applications .
Propiedades
IUPAC Name |
(3R,4S,6S)-6-methyloxane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-3-2-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBURJZEESAQPG-NSHGFSBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H](C(O1)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the enzyme BmulJ_04915 in relation to 4-deoxy-L-fucose?
A1: While BmulJ_04915 doesn't directly interact with 4-deoxy-L-fucose, it plays a crucial role in understanding its derivative, 4-deoxy-L-fucono-1,5-lactone. The research identified BmulJ_04915 as the first enzyme capable of hydrolyzing both L-fucono-1,4-lactone and L-fucono-1,5-lactone []. Due to the instability and rapid conversion of L-fucono-1,5-lactone to L-fucono-1,4-lactone, researchers synthesized the more stable 4-deoxy-L-fucono-1,5-lactone using L-fucose dehydrogenase. BmulJ_04915 effectively hydrolyzed 4-deoxy-L-fucono-1,5-lactone, demonstrating its potential role in the metabolism or modification of compounds related to 4-deoxy-L-fucose [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

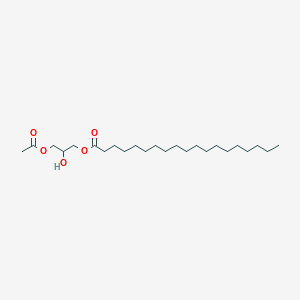
![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)
![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)
